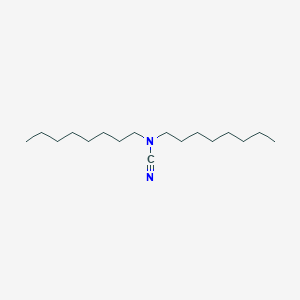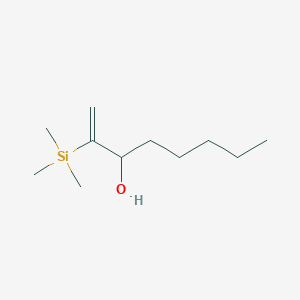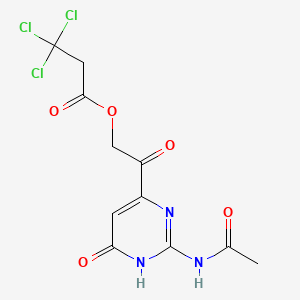
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate typically involves multi-step organic reactions. The starting materials may include acetamido pyrimidine derivatives and trichloropropanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mecanismo De Acción
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate include other pyrimidine derivatives and trichloropropanoate esters.
Uniqueness
What sets this compound apart from its analogs is its specific structural features, such as the acetamido group and the trichloropropanoate ester moiety, which may confer unique reactivity and biological activity.
Propiedades
Número CAS |
86944-34-5 |
|---|---|
Fórmula molecular |
C11H10Cl3N3O5 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxoethyl] 3,3,3-trichloropropanoate |
InChI |
InChI=1S/C11H10Cl3N3O5/c1-5(18)15-10-16-6(2-8(20)17-10)7(19)4-22-9(21)3-11(12,13)14/h2H,3-4H2,1H3,(H2,15,16,17,18,20) |
Clave InChI |
FOUXNXLDSJYTHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
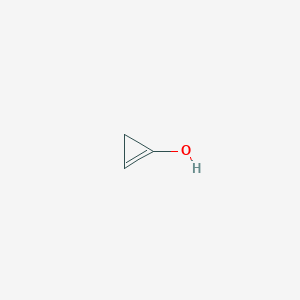
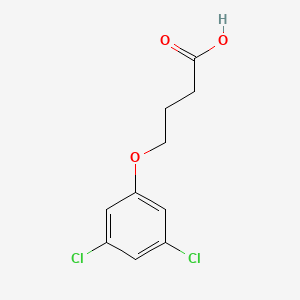
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
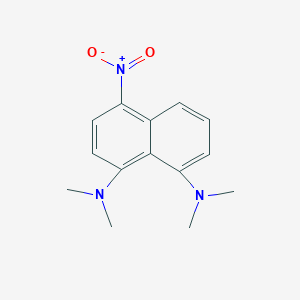
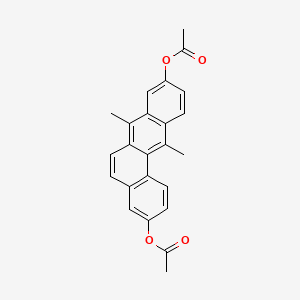



![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
